2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid
Description
Introduction and Research Context
Historical Development in Bioconjugate Chemistry
The evolution of bioconjugate chemistry has been marked by the development of protective groups that enhance synthetic precision. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced in the late 20th century, revolutionized solid-phase peptide synthesis (SPPS) by offering a base-labile protecting strategy. Unlike earlier acid-labile groups like tert-butoxycarbonyl (Boc), Fmoc allowed for milder deprotection conditions, reducing side reactions and enabling the synthesis of longer peptides.
The incorporation of spacer units, such as the propoxy chain in 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid, emerged as a critical advancement. These spacers improve solubility and steric flexibility, facilitating interactions between conjugated molecules. The acetic acid terminus further broadens utility by enabling carbodiimide-mediated couplings to amines, a staple in bioconjugation.
Significance in Peptide Chemistry and Bioconjugation
This compound’s design addresses key challenges in peptide modification. The Fmoc group ensures selective protection of the amino group during synthesis, while the propoxy spacer (CH₂CH₂CH₂O) introduces a three-carbon chain that balances hydrophobicity and flexibility. This spacer is shorter than polyethylene glycol (PEG) counterparts but avoids the synthetic complexity of PEGylation.
The acetic acid moiety serves as a versatile handle for conjugation. For example, it can form amide bonds with primary amines via activation with reagents like N-hydroxysuccinimide (NHS), enabling attachment to proteins, nucleic acids, or solid supports. Such features make the compound indispensable for creating peptide-drug conjugates, biosensors, and self-assembling biomaterials.
Nomenclature and Structural Classification
The IUPAC name, 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid, systematically describes its structure:
- 9H-fluoren-9-ylmethoxycarbonyl : The Fmoc group attached via a methylene bridge.
- 3-aminopropoxy : A three-carbon chain linking the Fmoc group to the ether oxygen.
- Acetic acid : The terminal carboxylic acid functionality.
Alternative names include Fmoc-aminopropoxyacetic acid and 2-[3-(Fmoc-amino)propoxy]acetic acid. The molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.39 g/mol. Its structure classifies it as an Fmoc-protected amino acid derivative with a non-peptidic spacer, distinguishing it from conventional peptide-building blocks.
Comparative Analysis with Related Fmoc-Protected Derivatives
Structural and Functional Comparisons
A comparative analysis highlights key differences between this compound and analogous Fmoc derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid | 940088-41-5 | C₂₀H₂₁NO₅ | 355.39 | Fmoc, propoxy spacer, acetic acid |
| Fmoc-AOAc-OH (2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid) | 123106-21-8 | C₁₇H₁₅NO₅ | 313.30 | Fmoc, aminooxy group, acetic acid |
| Fmoc-NH-(PEG)₂-COOH | 916585-44-9 | C₂₉H₃₈N₂O₉ | 558.62 | Fmoc, PEG spacer, carboxylic acid |
- Spacer Length and Flexibility : The propoxy spacer (three carbons) offers moderate flexibility compared to the rigid aminooxy group in Fmoc-AOAc-OH and the extended PEG chain in Fmoc-NH-(PEG)₂-COOH.
- Reactivity : The aminooxy group in Fmoc-AOAc-OH enables oxime ligation with ketones or aldehydes, whereas the acetic acid group in the subject compound supports standard carbodiimide couplings.
- Solubility : PEG-containing derivatives exhibit superior aqueous solubility due to ethylene oxide units, whereas the propoxy spacer provides a balance between hydrophilicity and synthetic simplicity.
Applications in Materials Science
The self-assembly potential of Fmoc-modified compounds is well-documented. For instance, Fmoc-AOAc-OH forms hydrogels via π-π stacking of fluorenyl groups, useful in 3D cell culture. In contrast, the propoxy-acetic acid derivative may favor micellar structures due to its amphiphilic design, though empirical studies are needed to confirm this behavior.
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-19(23)13-25-11-5-10-21-20(24)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOYSCRVCQJNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940088-41-5 | |
| Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Fmoc Protection of 3-Aminopropanol
Reagents :
- 3-Aminopropanol
- Fmoc chloride (Fmoc-Cl)
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
Procedure :
3-Aminopropanol is dissolved in anhydrous DCM under nitrogen. DIEA (2.1 equiv) is added to deprotonate the amine, followed by dropwise addition of Fmoc-Cl (1.05 equiv) at 0°C. The reaction proceeds for 3–4 h at room temperature, yielding 3-((9H-fluoren-9-ylmethoxy)carbonylamino)propan-1-ol after aqueous workup.
Yield : 85–90%
Characterization :
- ¹H NMR (CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40 (t, 2H, Fmoc ArH), 5.20 (br s, 1H, NH), 4.40 (d, 2H, Fmoc-CH₂), 4.20 (t, 1H, Fmoc-CH), 3.60 (t, 2H, OCH₂), 3.20 (q, 2H, NHCH₂), 1.70 (m, 2H, CH₂).
Step 2: Mitsunobu Reaction with Ethyl Glycolate
Reagents :
- 3-((9H-Fluoren-9-ylmethoxy)carbonylamino)propan-1-ol
- Ethyl glycolate
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD)
- Tetrahydrofuran (THF)
Procedure :
The Fmoc-protected alcohol (1.0 equiv), ethyl glycolate (1.2 equiv), and PPh₃ (1.5 equiv) are dissolved in THF. DIAD (1.5 equiv) is added dropwise at 0°C, and the mixture stirs for 12–16 h at room temperature. The reaction forms ethyl 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetate via SN2-like ether synthesis.
Yield : 70–75%
Characterization :
- ¹³C NMR (CDCl₃): δ 170.5 (C=O ester), 156.0 (Fmoc C=O), 143.8 (Fmoc ArC), 67.8 (OCH₂), 47.1 (Fmoc-CH₂), 38.5 (NHCH₂), 29.7 (CH₂).
Step 3: Ester Hydrolysis to Carboxylic Acid
Reagents :
- Ethyl 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetate
- Lithium hydroxide (LiOH)
- THF/Water (4:1)
Procedure :
The ester (1.0 equiv) is treated with LiOH (3.0 equiv) in THF/water at room temperature for 6–8 h. Acidification with 1M HCl yields the target compound as a white solid.
Yield : 90–95%
Characterization :
- HRMS (ESI) : m/z calculated for C₂₀H₂₀F₃NO₅ [M+H]⁺: 355.4, found: 355.4.
Alternative Synthetic Pathways
Williamson Ether Synthesis via Tosylate Intermediate
Step 1 : Tosylation of Fmoc-protected aminopropanol using tosyl chloride (TsCl) in pyridine.
Step 2 : Displacement with sodium chloroacetate in DMF at 80°C, followed by hydrolysis.
Yield : 60–65% (lower due to competing elimination).
Direct Alkylation with Bromoacetic Acid
Procedure :
Fmoc-protected aminopropanol reacts with bromoacetic acid in the presence of K₂CO₃. However, this method suffers from poor regioselectivity and side-product formation.
Optimization and Troubleshooting
Solvent and Base Selection
- Mitsunobu Reaction : THF outperforms DMF due to better DIAD solubility.
- Fmoc Protection : DIEA minimizes racemization compared to inorganic bases.
Purification Strategies
- Silica Gel Chromatography : Eluent: Hexane/EtOAc (3:1 → 1:1) for intermediates.
- Recrystallization : Final compound purified from EtOAc/hexane.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mitsunobu | High regioselectivity, mild conditions | Cost of reagents (DIAD, PPh₃) | 70–75 |
| Williamson Ether | Inexpensive reagents | Risk of elimination byproducts | 60–65 |
| Direct Alkylation | One-pot synthesis | Low efficiency | 40–50 |
Applications and Derivative Synthesis
The compound serves as a building block in:
Chemical Reactions Analysis
Types of Reactions
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Esterification and Amidation: The carboxylic acid moiety can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Esterification: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used for esterification reactions.
Major Products
Deprotected Amino Compound: Removal of the Fmoc group yields the free amino compound.
Esters and Amides: Reactions with alcohols and amines produce esters and amides, respectively.
Scientific Research Applications
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where the Fmoc group serves as a protecting group for the amino group.
Bioconjugation: The compound can be used to link biomolecules through its reactive functional groups.
Medicinal Chemistry: It is explored for the development of novel therapeutic agents due to its ability to form stable amide and ester linkages.
Mechanism of Action
The mechanism of action of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
The following structurally related Fmoc-protected compounds are compared based on backbone diversity , applications , and physicochemical properties :
Structural Analogues with Amino Acid Backbones
Key Observations :
- Backbone Flexibility : The propoxy linker in the target compound enhances solubility compared to rigid aromatic backbones (e.g., phenylalanine derivative) .
- Functional Groups: Thiol-containing analogs (e.g., mercaptopropanoic acid) enable site-specific bioconjugation, unlike the acetic acid terminus .
Heterocyclic Derivatives
Key Observations :
- Reactivity: The piperidinone derivative’s ketone group allows for reductive amination, unlike the pyridinyl analog’s oxo group, which is less reactive .
Key Observations :
Biological Activity
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound widely used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) group that protects the amino function, thereby facilitating the formation of peptides with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, applications in drug design, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid is , with a molecular weight of approximately 394.42 g/mol. The structure includes a fluorenyl group, an acetic acid moiety, and an amino group, which contribute to its stability and reactivity during peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O5 |
| Molecular Weight | 394.42 g/mol |
| CAS Number | 209163-25-7 |
| Purity | >98% |
Role in Peptide Synthesis
The primary biological activity of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid lies in its application as a building block for peptide synthesis. The Fmoc protection allows for selective coupling reactions without interference from side reactions, making it crucial for maintaining the integrity of biologically active peptides during synthesis .
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of compounds derived from the fluorenone nucleus. For instance, derivatives synthesized using similar structural motifs have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups has been shown to enhance antimicrobial activity by improving the compounds' ability to penetrate bacterial membranes .
Anticancer Activity
Research indicates that fluorenone derivatives exhibit significant antiproliferative effects against cancer cell lines. For example, modifications to the fluorenone structure have resulted in compounds that act as topoisomerase inhibitors, which are critical in cancer treatment due to their role in DNA replication and repair processes . The introduction of alkyl chains has been associated with improved anticancer activity, suggesting that structural optimization can lead to more potent therapeutic agents.
Case Studies
- Antimicrobial Activity : A study synthesized various O-aryl-carbamoyl-fluorene derivatives and assessed their antimicrobial activity against several strains. Notably, certain derivatives displayed comparable efficacy to standard antibiotics at low concentrations, indicating their potential as new antimicrobial agents .
- Anticancer Efficacy : Another investigation focused on synthesizing 2,7-diamidofluorenones and evaluating their antiproliferative properties against human cancer cell lines. The results demonstrated that these compounds effectively inhibited cell growth, supporting their development as anticancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
